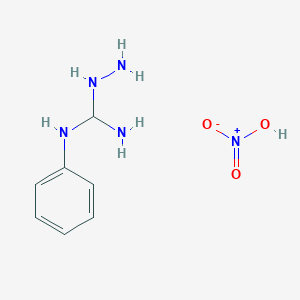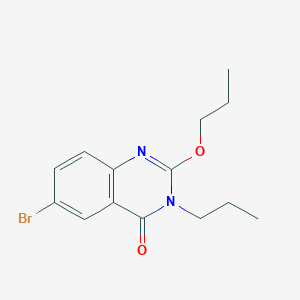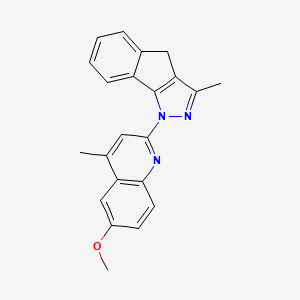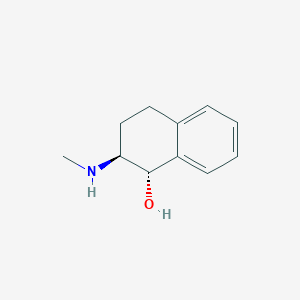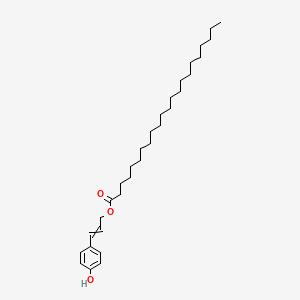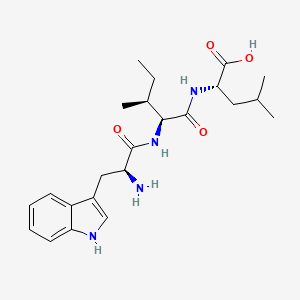
Trp-Ile-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trp-Ile-Leu is a tripeptide composed of the amino acids tryptophan, isoleucine, and leucine. Tripeptides are small peptides consisting of three amino acids linked by peptide bonds. This compound is of particular interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Ile-Leu can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tryptophan) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (isoleucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (leucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Solution-phase synthesis involves the use of liquid solvents and can be more suitable for large-scale production. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the final product.
化学反応の分析
Types of Reactions
Trp-Ile-Leu can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptides with new functional groups introduced through substitution.
科学的研究の応用
Trp-Ile-Leu has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based products and materials.
作用機序
The mechanism of action of Trp-Ile-Leu involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with cell membranes and proteins, influencing cellular processes. The isoleucine and leucine residues contribute to the peptide’s overall structure and stability, affecting its biological activity. The exact mechanism depends on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
Trp-Ile-Trp: A tripeptide with two tryptophan residues, known for its distinct biological activities.
Ile-Leu-Trp: Another tripeptide with a different sequence, exhibiting unique properties.
Leu-Ile-Trp: A tripeptide with leucine at the N-terminus, affecting its behavior and interactions.
Uniqueness of Trp-Ile-Leu
This compound is unique due to its specific sequence and the presence of tryptophan, isoleucine, and leucine. This combination of amino acids imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
157976-66-4 |
|---|---|
分子式 |
C23H34N4O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H34N4O4/c1-5-14(4)20(22(29)26-19(23(30)31)10-13(2)3)27-21(28)17(24)11-15-12-25-18-9-7-6-8-16(15)18/h6-9,12-14,17,19-20,25H,5,10-11,24H2,1-4H3,(H,26,29)(H,27,28)(H,30,31)/t14-,17-,19-,20-/m0/s1 |
InChIキー |
KULBQAVOXHQLIY-HSCHXYMDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
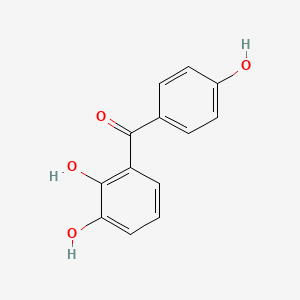
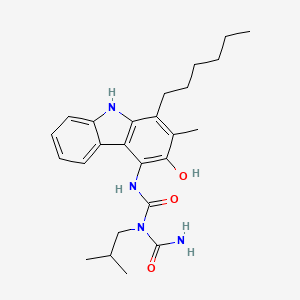
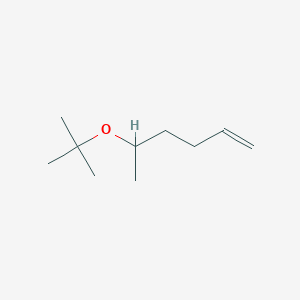
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
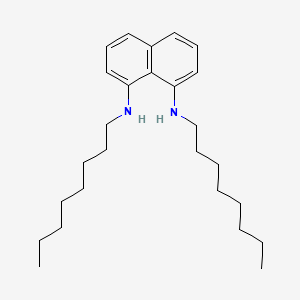
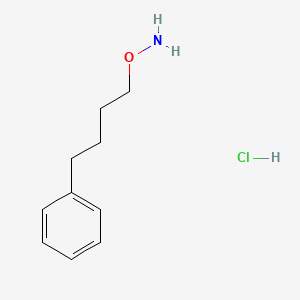
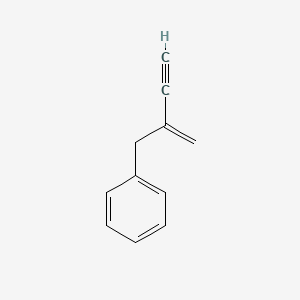
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
